molecular formula C10H9Cl2NO2 B14390942 3,5-Dichlorophenyl prop-1-en-1-ylcarbamate CAS No. 88310-16-1

3,5-Dichlorophenyl prop-1-en-1-ylcarbamate

Cat. No.: B14390942
CAS No.: 88310-16-1
M. Wt: 246.09 g/mol
InChI Key: HNHSASDCTPUDMG-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl prop-1-en-1-ylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group attached to a prop-1-en-1-ylcarbamate moiety, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl prop-1-en-1-ylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with prop-1-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3,5-Dichlorophenyl prop-1-en-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-3-isopropylurea
  • 3-(3,5-Dichlorophenyl)propionic acid
  • 1-(3,4-Dichlorophenyl)-3-isopropylurea

Uniqueness

3,5-Dichlorophenyl prop-1-en-1-ylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

88310-16-1

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

(3,5-dichlorophenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C10H9Cl2NO2/c1-2-3-13-10(14)15-9-5-7(11)4-8(12)6-9/h2-6H,1H3,(H,13,14)

InChI Key

HNHSASDCTPUDMG-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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